molecular formula C15H17BrO3 B14730127 2-Bromosantonin CAS No. 5676-49-3

2-Bromosantonin

Katalognummer: B14730127
CAS-Nummer: 5676-49-3
Molekulargewicht: 325.20 g/mol
InChI-Schlüssel: QRONGANYXMWLQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromosantonin is a brominated derivative of santonin, a sesquiterpene lactone It is known for its unique molecular structure, which includes a bromine atom attached to the santonin framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromosantonin typically involves the bromination of santonin. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions. The bromination occurs selectively at the 2-position of the santonin molecule, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromosantonin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form brominated derivatives with higher oxidation states.

    Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, reverting it to santonin or other reduced forms.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted santonin derivatives.

    Oxidation Products: Brominated lactones and other oxidized forms.

    Reduction Products: De-brominated santonin and related compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Bromosantonin involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-β-santonin: Another brominated derivative of santonin with similar structural features.

    2-Bromo-α-santonin: Differing in the stereochemistry at the brominated position.

    Bromocriptine: A brominated ergot alkaloid with distinct pharmacological properties.

Uniqueness: 2-Bromosantonin stands out due to its specific bromination pattern and the resulting chemical reactivity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

5676-49-3

Molekularformel

C15H17BrO3

Molekulargewicht

325.20 g/mol

IUPAC-Name

7-bromo-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H17BrO3/c1-7-9-4-5-15(3)6-10(16)12(17)8(2)11(15)13(9)19-14(7)18/h6-7,9,13H,4-5H2,1-3H3

InChI-Schlüssel

QRONGANYXMWLQI-UHFFFAOYSA-N

Kanonische SMILES

CC1C2CCC3(C=C(C(=O)C(=C3C2OC1=O)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.